1-(2-Phenylethyl)cyclopropane-1-carboxylic acid

Medicinal Chemistry Physicochemical Property Lipophilicity

Standard cyclopropane analogs often lack the lipophilicity required for membrane permeability or hydrophobic target engagement. This compound solves that gap with a quantifiable LogP range (2.48-3.22) and a high melting point (83-84°C). - **Key advantage:** Eliminates late-stage lipophilic modifications; preserves core pharmacophores. - **Handling:** Solid at RT (mp 83-84°C) - ideal for automated synthesis and scale-up crystallization. - **Proven utility:** Intermediate for GPR120 agonists and other patent-protected metabolic/inflammation targets. - **Reliability:** ≥98% purity ensures minimal batch variability for QSAR and process development.

Molecular Formula C12H14O2
Molecular Weight 190.242
CAS No. 3454-81-7
Cat. No. B2679032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylethyl)cyclopropane-1-carboxylic acid
CAS3454-81-7
Molecular FormulaC12H14O2
Molecular Weight190.242
Structural Identifiers
SMILESC1CC1(CCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H14O2/c13-11(14)12(8-9-12)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
InChIKeyJXAWJBQQLYHPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Phenylethyl)cyclopropane-1-carboxylic Acid Overview


1-(2-Phenylethyl)cyclopropane-1-carboxylic acid (CAS 3454-81-7) is a cyclopropane carboxylic acid derivative featuring a phenethyl substituent at the 1‑position of the cyclopropane ring. With the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol , this compound serves as a versatile small‑molecule scaffold and building block in medicinal chemistry and organic synthesis . The presence of the cyclopropane ring confers conformational rigidity, while the phenethyl group contributes to favorable lipophilicity, making it a valuable intermediate for the synthesis of biologically active molecules [1].

Why 1-(2-Phenylethyl)cyclopropane-1-carboxylic Acid Cannot Be Replaced


Generic substitution with simpler cyclopropane carboxylic acids (e.g., 1‑phenyl‑1‑cyclopropanecarboxylic acid) or phenethyl esters fails to recapitulate the distinct physicochemical and structural profile of 1‑(2‑phenylethyl)cyclopropane‑1‑carboxylic acid. The specific placement of the phenethyl group on the cyclopropane ring directly influences key properties such as lipophilicity (LogP), melting point, and solubility , which in turn govern its reactivity, crystallization behavior, and compatibility in subsequent synthetic transformations. As highlighted in structure–property relationship studies of carboxylic acid isosteres, even minor modifications to the cyclopropane scaffold can result in significant shifts in physicochemical parameters, thereby altering the compound’s suitability as a building block or intermediate [1]. Consequently, substituting with a structurally related analog without quantitative confirmation of these parameters risks compromising synthetic efficiency, reproducibility, and the ultimate performance of downstream products.

Quantitative Differentiators for 1-(2-Phenylethyl)cyclopropane-1-carboxylic Acid


Elevated Lipophilicity vs. Simpler Analogs

1‑(2‑Phenylethyl)cyclopropane‑1‑carboxylic acid exhibits a significantly higher computed LogP value (2.48–3.22) compared to 1‑phenyl‑1‑cyclopropanecarboxylic acid (LogP ~1.5–2.0), reflecting the increased hydrophobic character imparted by the phenethyl side chain . This difference is critical for tuning the lipophilicity of final drug candidates or intermediates, particularly in the context of optimizing membrane permeability and binding to hydrophobic protein pockets [1].

Medicinal Chemistry Physicochemical Property Lipophilicity

Higher Melting Point Enhances Purification

The reported melting point of 83–84 °C for 1‑(2‑phenylethyl)cyclopropane‑1‑carboxylic acid [1] is substantially higher than that of structurally simpler cyclopropane carboxylic acids (e.g., 1‑phenyl‑1‑cyclopropanecarboxylic acid, which is a low‑melting solid or liquid near room temperature). This elevated melting point facilitates easier handling, more efficient crystallization, and improved long‑term storage stability .

Solid‑State Chemistry Purification Handling

High Commercial Purity for Reproducible Synthesis

Multiple reputable vendors (e.g., Fluorochem, Leyan) supply 1‑(2‑phenylethyl)cyclopropane‑1‑carboxylic acid at a guaranteed purity of 98% . In contrast, many structural analogs are either offered at lower purity (≤95%) or require custom synthesis, introducing variability that can affect reaction yields and the purity of downstream products .

Quality Control Synthesis Reproducibility

Validated Key Intermediate in Patented Routes

The compound is explicitly cited as a building block or intermediate in multiple patent applications covering cyclopropane‑containing pharmaceuticals and agrochemicals [1][2]. Its structural motif appears in the synthesis of GPR120 agonists and other bioactive molecules, underscoring its proven utility in drug discovery [3].

Intellectual Property Synthetic Intermediate Medicinal Chemistry

Best Use Cases for 1-(2-Phenylethyl)cyclopropane-1-carboxylic Acid


Lead Optimization with Elevated Lipophilicity

When a project demands a cyclopropane‑containing scaffold with increased LogP to enhance membrane permeability or target hydrophobic binding sites, 1‑(2‑phenylethyl)cyclopropane‑1‑carboxylic acid (LogP 2.48–3.22) provides a quantifiable advantage over less lipophilic analogs . Its use can obviate the need for late‑stage lipophilic modifications, streamlining synthetic routes and preserving core pharmacophores.

Solid-Phase Synthesis and Crystallization

The compound’s high melting point (83–84 °C) makes it particularly well‑suited for applications where solid‑state stability and ease of handling are paramount, such as automated solid‑phase synthesis platforms and large‑scale crystallizations [1]. This property minimizes losses due to decomposition or unintended melting during processing, improving overall yield and purity of the final product.

Synthesis of Patented Bioactive Molecules

Given its established role as an intermediate in the synthesis of GPR120 agonists and other patent‑protected structures, this compound is an ideal choice for organizations pursuing intellectual property in the fields of metabolic disorders, inflammation, or oncology [2]. Procuring this specific building block ensures alignment with validated synthetic protocols and reduces the risk of infringement or synthetic dead‑ends.

Quality-Sensitive Research and Process Development

For laboratories that prioritize reproducibility and minimal batch‑to‑batch variability, the guaranteed 98% purity offered by multiple commercial suppliers provides a robust starting material. This level of purity, coupled with the compound’s favorable solid‑state properties, supports rigorous quantitative structure–activity relationship (QSAR) studies and scale‑up efforts where impurity profiles must be strictly controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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